

Application Notes and Protocols: Preclinical Dosing and Scheduling of AB8939

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Compound of Interest					
Compound Name:	AB8939				
Cat. No.:	B15605186	Get Quote			

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Introduction

AB8939 is a novel, small-molecule microtubule destabilizing agent with a dual mechanism of action, demonstrating significant potential in the treatment of Acute Myeloid Leukemia (AML), particularly in cases resistant to standard therapies.[1][2][3] Preclinical studies have highlighted its potent anti-leukemic activity in various models, including patient-derived xenografts (PDX). [4][5][6] These application notes provide a comprehensive overview of the dosing and scheduling of AB8939 in preclinical models, along with detailed protocols for key experiments to guide further research and development.

AB8939 exerts its cytotoxic effects through two primary mechanisms:

- Microtubule Destabilization: It binds to tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[2][7]
- Aldehyde Dehydrogenase (ALDH) Inhibition: AB8939 also inhibits ALDH, an enzyme
 associated with cancer stem cells and drug resistance.[1][8] This dual action makes it a
 promising candidate for targeting both the bulk tumor and the leukemia-initiating cell
 population.



Data Presentation: Summary of Preclinical In Vivo Studies

The following tables summarize the quantitative data from key preclinical studies evaluating the efficacy of **AB8939** in various AML models.

Table 1: AB8939 Monotherapy in Preclinical AML Models



Animal Model	Cell Line/Patient Sample	Drug Administrat ion	Dosing Schedule	Key Outcomes	Reference(s
NSG Mice	MOLM-14 (Human AML Cell Line)	Subcutaneou s (SC)	6 mg/kg, daily for 21 days	Increased survival	[9][10]
NSG Mice	MOLM-14 (Human AML Cell Line)	Subcutaneou s (SC)	12 mg/kg, every other day for 21 days	Increased survival	[9][10]
NSG Mice	Ara-C- refractory AML PDX	Intravenous (IV)	6 mg/kg, 5 consecutive days/week	Reduced blast count in blood, spleen, and bone marrow	[9][10]
NSG Mice	AMKL26 (Acute Megakaryobl astic Leukemia PDX)	Intravenous (IV)	2 mg/kg, 3 consecutive days/week for 2 weeks	Eradication of blasts in bone marrow	[6]
NSG Mice	AMKL26 (Acute Megakaryobl astic Leukemia PDX)	Intravenous (IV)	5 mg/kg, 3 consecutive days/week for 1 week	Eradication of blasts in bone marrow	[6]

Table 2: AB8939 Combination Therapy in Preclinical AML Models



Animal Model	Cell Line/Patient Sample	Combinatio n Agent(s)	Dosing Schedule	Key Outcomes	Reference(s
NSG Mice	Ara-C resistant PDX	Cytarabine (Ara-C)	AB8939: Not specified; Ara-C: Not specified	Increased survival compared to Ara-C alone, reduced blasts and tumor growth	[4]
NSG Mice	Azacytidine resistant PDX	Azacytidine	AB8939: Not specified; Azacytidine: Not specified	Significant reduction of blasts relative to azacytidine alone	[4]
Mecom grafted PDX Mice	Mecom- rearranged AML	Venetoclax	Not specified	Increased survival, additive effect	[8]
Mecom PDX#C1005 Mice	Mecom- rearranged AML	Azacitidine (Vidaza)	Not specified	Increased survival, additive effect	[8]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of AB8939 in an AML Patient-Derived Xenograft (PDX) Model

This protocol outlines the establishment of an AML PDX model in immunodeficient mice and subsequent treatment with **AB8939**.

1. Materials:

- Animal Model: 6-8 week old female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice.
- Human Cells: Cryopreserved primary human AML cells from patients.



AB8939 Formulation:

- AB8939 powder.
- Vehicle for intravenous administration (e.g., a solution of 5% dextrose in water (D5W), or a solvent mixture such as 10% DMSO, 40% PEG300, and 50% sterile water). The exact vehicle should be optimized for solubility and tolerability.
- Reagents and Equipment:
 - RPMI-1640 medium with 10% Fetal Bovine Serum (FBS).
 - Phosphate Buffered Saline (PBS).
 - Ficoll-Paque for mononuclear cell isolation.
 - Flow cytometer.
 - Antibodies for flow cytometry (e.g., anti-human CD45, anti-mouse CD45).
 - Standard animal housing and handling equipment.

2. Methods:

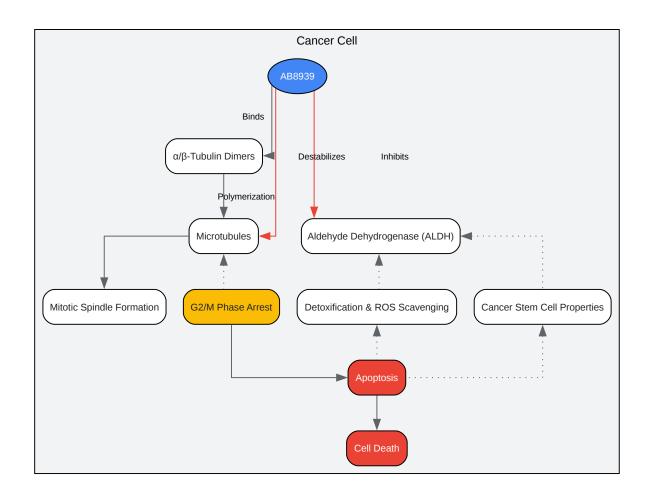
- 2.1. Preparation of Human AML Cells:
 - Thaw cryopreserved primary human AML cells rapidly in a 37°C water bath.
 - Wash the cells with RPMI-1640 + 10% FBS.
 - Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
 - \circ Resuspend the cells in sterile PBS at a concentration of 1-5 x 106 cells per 100 μ L.
- 2.2. Engraftment of AML Cells in NSG Mice:
 - \circ Inject 1-5 x 106 primary human AML cells in 100 μ L of PBS intravenously (IV) into the tail vein of each NSG mouse.



- Monitor the mice weekly for signs of engraftment, such as weight loss, ruffled fur, and hind-limb paralysis.
- Confirm engraftment by flow cytometric analysis of peripheral blood for the presence of human CD45+ cells. Engraftment is typically considered successful when >1% of circulating cells are hCD45+.
- 2.3. Preparation and Administration of AB8939:
 - Prepare a stock solution of AB8939 in a suitable solvent (e.g., DMSO).
 - On the day of treatment, dilute the stock solution to the final desired concentration using the appropriate vehicle. The final DMSO concentration should be kept low (e.g., <10%) to minimize toxicity.
 - Administer AB8939 to the mice via the desired route (e.g., intravenous or subcutaneous injection) according to the dosing schedule outlined in your experimental design. A typical intravenous dose might be 2-6 mg/kg.
- 2.4. Monitoring and Endpoint Analysis:
 - Monitor animal health and body weight regularly throughout the study.
 - Periodically assess tumor burden by measuring the percentage of human CD45+ cells in the peripheral blood via flow cytometry.
 - At the end of the study (due to ethical endpoints or predetermined time point), euthanize the mice.
 - Collect bone marrow, spleen, and peripheral blood to determine the final leukemia burden by flow cytometry.
 - Analyze the data to compare tumor growth and survival between the treatment and control groups.

Visualizations Signaling Pathways and Experimental Workflows

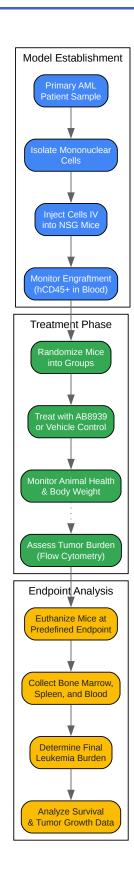




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Caption: Dual mechanism of action of AB8939 in cancer cells.





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Caption: Experimental workflow for evaluating AB8939 in a PDX mouse model.



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